Product packaging for Lanabecestat(Cat. No.:CAS No. 1383982-64-6)

Lanabecestat

Cat. No.: B602830
CAS No.: 1383982-64-6
M. Wt: 412.5 g/mol
InChI Key: WKDNQONLGXOZRG-BOPKNSRXSA-N
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Description

The Amyloid Cascade Hypothesis and Alzheimer's Disease Pathogenesis

The leading theory for the cause of Alzheimer's disease for many years has been the amyloid cascade hypothesis. mdpi.com First proposed in 1992, this hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is the primary event that triggers a cascade of pathological events, including the formation of amyloid plaques and neurofibrillary tangles, ultimately leading to neuronal dysfunction and the cognitive decline characteristic of Alzheimer's. frontiersin.orgnews-medical.net These Aβ peptides are formed through the cleavage of the amyloid precursor protein (APP). news-medical.net While the hypothesis has been refined over the years to include the role of soluble Aβ oligomers as the primary neurotoxic species, the central idea of Aβ accumulation as the initiator of the disease has remained a key focus of research and drug development. mdpi.com However, the hypothesis has faced challenges due to the poor correlation between amyloid plaque burden and the severity of cognitive impairment, as well as the disappointing results of several clinical trials targeting Aβ. jneurology.com

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) as a Therapeutic Target for Alzheimer's Disease

The enzymatic cleavage of APP is a critical step in the production of amyloid-beta peptides. Beta-site amyloid precursor protein cleaving enzyme 1, more commonly known as BACE1, is the enzyme that initiates this process. researchgate.net This makes BACE1 a prime therapeutic target for Alzheimer's disease. nih.gov The rationale is that by inhibiting BACE1, the production of Aβ can be reduced, thereby preventing the downstream pathological cascade. nih.govpatsnap.com This approach is supported by evidence that BACE1 levels are elevated in the brains of Alzheimer's patients. nih.gov However, concerns have been raised about potential side effects of BACE1 inhibition due to the enzyme's role in cleaving other substrates involved in important physiological processes. nih.govcrick.ac.uk

Historical Overview of Lanabecestat's Development and Therapeutic Rationale as a BACE1 Inhibitor

This compound, also known as AZD3293 or LY3314814, emerged as a potent, orally active, and brain-penetrating BACE1 inhibitor. nih.govmedchemexpress.com Its development was a collaborative effort between AstraZeneca and Eli Lilly and Company, who formed an alliance in 2014 to co-develop and commercialize the drug. wikipedia.org Under the agreement, Lilly was responsible for leading the clinical development, while AstraZeneca handled the manufacturing. astrazeneca.com

The therapeutic rationale for this compound was directly tied to the amyloid cascade hypothesis. By inhibiting BACE1, the drug was designed to decrease the production of amyloid-beta peptides, thereby slowing or halting the progression of Alzheimer's disease. alzheimersnewstoday.combiosynth.com Preclinical studies in animal models demonstrated that this compound could significantly reduce Aβ levels in the brain, cerebrospinal fluid (CSF), and plasma. nih.govastrazeneca.com

These promising preclinical results led to a series of Phase 1 clinical trials which showed that this compound was generally well-tolerated and effectively reduced Aβ levels in both healthy individuals and Alzheimer's patients. nih.govalzheimersnewstoday.com Based on these findings, this compound advanced to large-scale Phase 2/3 clinical trials, including the AMARANTH and DAYBREAK-ALZ studies. nih.gov In 2016, the U.S. Food and Drug Administration (FDA) granted Fast Track designation to this compound, a move intended to facilitate its development and expedite its review. wikipedia.org

However, in June 2018, AstraZeneca and Eli Lilly announced the discontinuation of the global Phase 3 trials of this compound. alzheimersnewstoday.com The decision was based on the recommendation of an independent data monitoring committee, which concluded that the trials were unlikely to meet their primary endpoints. This outcome was a significant disappointment for the Alzheimer's research community and for the patients and families affected by the disease.

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and its clinical development.

This compound Compound Details

PropertyValue
Alternate Names AZD3293, LY3314814
Mechanism of Action BACE1 Inhibitor
Molecular Formula C26H28N4O
Modality Small Molecule
Route of Administration Oral

This compound Clinical Trial Overview

Trial NamePhaseStatusPrimary Endpoint
AMARANTH (NCT02245737) Phase 2/3TerminatedChange in Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13)
DAYBREAK-ALZ (NCT02783573) Phase 3TerminatedChange in Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13)
AMARANTH Extension (NCT02972658) ExtensionTerminatedN/A
Liver Impairment Study (NCT03499041) Phase 1InvestigationalPharmacokinetics in participants with liver impairment

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28N4O B602830 Lanabecestat CAS No. 1383982-64-6

3D Structure

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C26H28N4O/c1-4-5-18-12-21(16-28-15-18)19-6-7-20-14-25(10-8-22(31-3)9-11-25)26(23(20)13-19)29-17(2)24(27)30-26/h6-7,12-13,15-16,22H,8-11,14H2,1-3H3,(H2,27,30)/t22?,25?,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDNQONLGXOZRG-BOPKNSRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC(=CN=C1)C2=CC3=C(CC4(C35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC1=CC(=CN=C1)C2=CC3=C(CC4([C@]35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383982-64-6
Record name Lanabecestat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383982646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lanabecestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14814
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LANABECESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8SPJ492VF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Investigations of Lanabecestat

Molecular Mechanism of BACE1 Inhibition

BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides. nih.govnih.gov Lanabecestat's interaction with this enzyme is characterized by its specific binding and inhibitory profile.

Competitive and Reversible Inhibition of Human BACE1 Active Site

This compound functions as a competitive and reversible inhibitor of the BACE1 active site. medchemexpress.commedchemexpress.com This means it directly competes with the natural substrate, amyloid precursor protein (APP), for binding to the enzyme's active site. By occupying this site, it prevents the cleavage of APP, which is the initial step in the formation of Aβ peptides. patsnap.comresearchgate.net

Selectivity Profile for BACE1 versus BACE2

The selectivity of a BACE1 inhibitor is a critical parameter due to the existence of a closely related homolog, BACE2. While both are aspartyl proteases, they have different primary functions. medchemexpress.com this compound is considered nonselective, as it inhibits both BACE1 and BACE2 with similar high potency. nih.govresearchgate.net In vitro binding assays have shown its affinity for BACE1 and BACE2 to be very close. astrazeneca.comastrazeneca.com This lack of selectivity has been linked to certain side effects observed in preclinical and clinical studies, such as changes in hair pigmentation, which is thought to be associated with BACE2 inhibition. researchgate.netastrazeneca.com

Table 1: Inhibitory Potency of this compound against BACE Enzymes

Enzyme Inhibition Constant (Ki)
BACE1 0.4 nM medchemexpress.comcaymanchem.com
BACE2 0.8 nM caymanchem.com

This table displays the in vitro inhibitory constants (Ki) of this compound for human BACE1 and BACE2, indicating high and nearly equal potency against both enzymes.

Target Affinity and Off-Rate Characteristics

This compound exhibits a very high target affinity for BACE1, with an inhibitor constant (Ki) of 0.4 nM. medchemexpress.commedchemexpress.com A key characteristic of its binding is a markedly slow off-rate from the BACE1 enzyme. medchemexpress.commedchemexpress.com The estimated half-life for the dissociation of the this compound-BACE1 complex is approximately 9 hours. medchemexpress.comnih.gov This slow off-rate means the inhibitor remains bound to the enzyme for an extended period, leading to a prolonged reduction in Aβ production that may be influenced more by the turnover rate of the BACE1 enzyme itself than by the drug's clearance from the body. nih.gov

Impact on Amyloid Precursor Protein (APP) Processing

By inhibiting BACE1, this compound directly alters the proteolytic processing of APP. nih.govbiorxiv.org This leads to a significant reduction in the downstream products of the amyloidogenic pathway.

Reduction of Aβ Peptide Production

The primary consequence of BACE1 inhibition by this compound is a substantial, dose-dependent reduction in the production of Aβ peptides, including Aβ1-40 and Aβ1-42. researchgate.netnih.gov This effect has been consistently demonstrated across various models, from primary neuron cultures to animal studies and human clinical trials. medchemexpress.comcaymanchem.com In Phase 1 studies, treatment with this compound resulted in robust reductions of Aβ peptides in both plasma and cerebrospinal fluid (CSF). researchgate.net For instance, CSF Aβ42 concentrations were reduced by 63% and 79% in healthy Japanese subjects receiving 15 mg and 50 mg doses, respectively. researchgate.net Similar substantial reductions in CSF Aβ1-40 and Aβ1-42 were also observed in Phase 2/3 studies. astrazeneca.com

Table 2: this compound-Induced Reduction in CSF Aβ Peptides (Phase 2/3 Data)

Dose Reduction in Aβ1-40 Reduction in Aβ1-42
20 mg 58.0% astrazeneca.comastrazeneca.com 51.3% astrazeneca.comastrazeneca.com
50 mg 73.3% astrazeneca.comastrazeneca.com 65.5% astrazeneca.comastrazeneca.com

This table shows the dose-related percentage reductions in key amyloid-beta peptides in the cerebrospinal fluid of patients treated with this compound.

Modulation of Soluble Amyloid Precursor Protein Beta (sAPPβ)

The cleavage of APP by BACE1 produces not only the C-terminal fragment that leads to Aβ but also a large, soluble N-terminal fragment known as sAPPβ. nih.gov The levels of sAPPβ are a direct biomarker of BACE1 activity. researchgate.net Treatment with this compound leads to a significant and dose-dependent decrease in sAPPβ concentrations in preclinical models and in human CSF. nih.govnih.govresearchgate.net This reduction confirms the direct engagement of this compound with its target, BACE1, and the successful inhibition of its enzymatic activity in the central nervous system. nih.govresearchgate.net

Preclinical Research and Pharmacological Profiles of Lanabecestat

In Vitro Pharmacological Studies

The in vitro pharmacological properties of Lanabecestat have been characterized through various cellular assays, demonstrating its high potency and specificity for BACE1.

Potency Assessment in Cellular Models (e.g., SHSY5Y/APP cells, N2A cells, primary neurons)

The potency of this compound has been evaluated in a range of cellular models, including human neuroblastoma SH-SY5Y cells engineered to overexpress the amyloid precursor protein (AβPP), mouse neuroblastoma (N2A) cells, and primary cortical neurons from mice and guinea pigs. selleckchem.comresearchgate.net In these models, this compound demonstrated high potency, with inhibitory concentrations (IC50) in the picomolar (pM) range. medchemexpress.commedchemexpress.com

Specifically, the compound displayed an IC50 of 80 pM in SH-SY5Y cells over-expressing AβPP. medchemexpress.comselleckchem.comselleckchem.com In primary neuron cultures, the IC50 values were 610 pM for mice and 310 pM for guinea pigs. medchemexpress.comselleckchem.comselleckchem.com These findings highlight the potent activity of this compound across different preclinical models. astrazeneca.com

Table 1: In Vitro Potency of this compound in Various Cellular Models

Cellular Model IC50 Value (Aβ40 Secretion)
SH-SY5Y cells over-expressing AβPP 80 pM
Mouse Primary Neuron Cultures 610 pM
Guinea Pig Primary Neuron Cultures 310 pM

Data sourced from multiple studies. medchemexpress.comselleckchem.comselleckchem.com

ELISA-based Measurement of Aβ40 Secretion

The inhibitory effect of this compound on the production of amyloid peptides was quantified using specific enzyme-linked immunosorbent assays (ELISA). selleckchem.comastrazeneca.com These assays measured the levels of Aβ40 secreted into the medium by the cultured cells following treatment with the compound. selleckchem.com Cells were typically incubated with varying concentrations of this compound for periods ranging from 5 to 16 hours to determine its effect on Aβ40 release. selleckchem.comselleckchem.com The ELISA results confirmed the potent, concentration-dependent inhibition of Aβ40 secretion in the cellular models studied. selleckchem.com

In Vivo Pharmacological Studies in Animal Models

In vivo studies in several animal species have been crucial in understanding the pharmacological profile of this compound, particularly its ability to penetrate the central nervous system and its efficacy in reducing Aβ levels.

Brain Penetration Characteristics

A critical attribute for any therapeutic agent targeting central nervous system disorders is its ability to cross the blood-brain barrier. This compound was developed as a brain-permeable BACE1 inhibitor. astrazeneca.comastrazeneca.comnih.gov In vitro assays determined that the unbound fraction of this compound in brain tissue is 4.5%. medchemexpress.commedchemexpress.com This characteristic allows the compound to reach its target, BACE1, within the brain.

Dose- and Time-Dependent Reduction of Soluble Aβ Species in Brain, Cerebrospinal Fluid (CSF), and Plasma

Preclinical studies in mice, guinea pigs, and dogs have consistently shown that oral administration of this compound leads to significant, dose- and time-dependent reductions of soluble Aβ species, including Aβ40 and Aβ42. medchemexpress.commedchemexpress.comselleckchem.com These reductions were observed across multiple biological compartments: the brain, cerebrospinal fluid (CSF), and plasma. medchemexpress.commedchemexpress.comnih.gov This demonstrates that the peripheral administration of this compound results in target engagement and a measurable pharmacodynamic response in the central nervous system. nih.gov

Effects on Soluble Amyloid Precursor Protein Beta (sAPPβ) in Animal Models

As a direct consequence of BACE1 inhibition, levels of soluble amyloid precursor protein beta (sAPPβ), the N-terminal fragment cleaved from AβPP by BACE1, are expected to decrease. In vivo studies in mice, guinea pigs, and dogs confirmed this mechanism. nih.gov Treatment with this compound resulted in significant dose- and time-dependent reductions in sAPPβ concentrations in the brain, CSF, and plasma, providing further evidence of its potent BACE1 inhibition in living organisms. medchemexpress.commedchemexpress.comselleckchem.comnih.gov

Preclinical Toxicology and Safety Assessments

The preclinical safety of this compound was evaluated in repeated-dose general toxicity studies conducted under Good Laboratory Practice (GLP) conditions. These studies involved oral administration of the compound to Wistar Han rats and beagle dogs for extended durations.

In these studies, Wistar Han rats were administered this compound for up to 6 months. astrazeneca.com Beagle dogs received the compound for a longer duration, with studies lasting up to 9 months. astrazeneca.com This long-term dosing in two different species is a standard approach in preclinical toxicology to identify potential target organs for toxicity and to establish a safety margin before human clinical trials.

Table 1: Overview of General Toxicity Studies for this compound

Species Strain Duration
Rat Wistar Han Up to 6 months
Dog Beagle Up to 9 months

*Data sourced from AstraZeneca Open Innovation. astrazeneca.com *

A notable finding in the preclinical toxicology studies of this compound was the observation of hypopigmentation, or lightening, of the skin and fur. This effect was specifically reported in the 3-month and 9-month toxicity studies conducted in beagle dogs. astrazeneca.com Interestingly, there did not appear to be a clear relationship between the dose of this compound administered and the severity of the hypopigmentation. astrazeneca.com

This side effect is thought to be linked to the inhibition of β-site amyloid precursor protein cleaving enzyme 2 (BACE2). astrazeneca.comalzforum.org this compound is a non-selective inhibitor, meaning it inhibits both BACE1 and BACE2. astrazeneca.comnih.gov While BACE1 is the primary target for reducing amyloid-β production in the brain, BACE2 is involved in the pigmentation process. embopress.orgresearchgate.net Inhibition of BACE2 can interfere with the production of melanin (B1238610), the pigment responsible for color in skin and hair, leading to the observed hypopigmentation. alzforum.org This phenomenon has also been noted in animal studies of other non-selective BACE inhibitors. alzforum.org

The potential for this compound to cause reproductive toxicity was thoroughly investigated through a series of GLP-compliant studies. These assessments included studies on fertility in rats and embryofetal development in both rats and rabbits. astrazeneca.com The results of these comprehensive evaluations indicated that this compound did not present a reproductive toxicity liability. astrazeneca.com

The potential for abuse is a critical safety consideration for any new drug that acts on the central nervous system. The abuse potential of this compound was assessed in specific drug abuse liability studies conducted in rats. astrazeneca.com The findings from these preclinical studies identified no potential for abuse with this compound. astrazeneca.com

Clinical Pharmacological Studies of Lanabecestat

Pharmacokinetics in Human Subjects

The pharmacokinetic properties of lanabecestat have been evaluated in various clinical studies, providing a comprehensive understanding of its absorption, distribution, metabolism, and excretion in the human body.

Systemic Exposure and Bioavailability from Oral Administration

Following oral administration, this compound is readily absorbed. researchgate.net Pharmacokinetic studies have demonstrated that exposure to this compound, as measured by the area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax), increases in a dose-dependent manner. nih.gov Single doses ranging from 1 to 750 mg and multiple doses from 15 to 150 mg have been assessed. astrazeneca.com

This compound exhibits high permeability and its solubility is dependent on pH, classifying it as a Biopharmaceutical Classification System (BCS) Class II drug. nih.gov The plasma half-life of this compound in healthy elderly subjects after multiple dosing was observed to be between 12 and 17 hours. nih.gov In single-ascending-dose studies, the half-life ranged from 11 to 24 hours, suggesting its suitability for once-daily dosing. nih.gov

Evaluation of Different Formulations (e.g., tablet vs. oral solution)

The relative bioavailability of two different tablet formulations of this compound was compared to an oral solution in a phase 1 crossover study involving healthy subjects. nih.govresearchgate.netnih.gov The study concluded that both tablet formulations were bioequivalent to the oral solution. nih.govnih.gov

The plasma concentration-time profiles for all three formulations were similar, with a comparable plasma half-life of approximately 16 hours for each. nih.gov The geometric mean ratios of the area under the curve from time zero to infinity (AUC₀₋∞) for the tablets compared to the oral solution were close to 1.0, with 90% confidence intervals falling within the standard bioequivalence range of 0.80 to 1.25. nih.govresearchgate.netnih.gov

Table 1: Bioequivalence of this compound Formulations

Formulation Geometric Mean Ratio (vs. Oral Solution) 90% Confidence Interval
Tablet A 1.052 1.001–1.106
Tablet B 1.040 0.989–1.093

Data from a phase 1, open-label, randomized, 3-period crossover study in healthy subjects. nih.govresearchgate.netnih.gov

Effects of Gastric pH on Systemic Exposure

Given that this compound's solubility is pH-dependent, the potential impact of changes in gastric pH on its systemic exposure was investigated. nih.gov Weakly basic drugs with low solubility at higher pH levels can have reduced absorption in individuals with elevated gastric pH. researchgate.net

Pharmacokinetic modeling using GastroPlus, a simulation software, was employed to predict the effects of varying gastric pH levels on this compound's absorption. nih.govfrontiersin.org The modeling predicted that changes in gastric pH, even up to a pH of 7.4, would have a negligible effect on the clinical pharmacokinetics of this compound. nih.govnih.gov This is attributed to the compound's high passive intestinal permeability, which creates "sink conditions" in vivo, meaning the rate of absorption is much faster than the rate of dissolution. nih.gov

Drug Metabolism and Metabolite Characterization (e.g., AZ13569724)

The primary route of metabolism for this compound is through the cytochrome P450 3A (CYP3A) pathway. researchgate.net Following a single oral dose of radiolabeled this compound, approximately 74% of the radioactivity was recovered in the feces and 25% in the urine. nih.gov

Plasma Protein Binding and Red Blood Cell Association

Information regarding the specific extent of this compound's binding to plasma proteins and its association with red blood cells is not extensively detailed in the provided search results. While the importance of plasma protein binding in drug distribution is acknowledged, specific quantitative data for this compound is not available. uj.ac.zanih.govmdpi.com

Blood-Brain Barrier Permeability Assessment

This compound is designed to be a brain-permeable BACE1 inhibitor. nih.govastrazeneca.com Preclinical and clinical evidence supports its ability to cross the blood-brain barrier (BBB). astrazeneca.comresearchgate.netresearchgate.net The ability of a drug to cross the BBB is crucial for targeting central nervous system disorders like Alzheimer's disease. mdpi.com

In vitro studies using Caco-2 cell monolayers, a model for intestinal and BBB permeability, showed a high permeability for this compound, with a mean apical-to-basolateral apparent permeability (Papp) of 34.8 × 10⁻⁶ cm/s. nih.gov Clinical studies have demonstrated robust reductions in amyloid-β (Aβ) peptides in the cerebrospinal fluid (CSF) following this compound administration, providing indirect but strong evidence of its ability to penetrate the BBB and engage its target in the brain. astrazeneca.comnih.gov

Pharmacodynamics and Biomarker Engagement in Human Studies

Clinical trials involving this compound have demonstrated clear engagement of its molecular target, BACE1, through the measurement of downstream biomarkers in plasma and cerebrospinal fluid (CSF). researchgate.netnih.gov

Dose-Related Reduction of Plasma Aβ1-40 and Aβ1-42

Treatment with this compound led to a significant and rapid reduction in the concentrations of amyloid-beta (Aβ) peptides in the plasma. Data from clinical trials indicated that both Aβ1-40 and Aβ1-42 levels in the blood were reduced by 70% to 80%. alzforum.org Specifically, single doses of this compound ranging from 5 to 750 mg resulted in a greater than 70% reduction in plasma Aβ1-40 and Aβ1-42 levels. astrazeneca.com This robust dose-dependent effect on peripheral Aβ levels served as an early indicator of the drug's pharmacological activity. researchgate.net

Interactive Data Table: Effect of this compound on Plasma Aβ Levels

Dose RangeAnalytePercent ReductionSource
5-750 mg (single dose)Aβ1-40 and Aβ1-42>70% astrazeneca.com
20 mg and 50 mgAβ1-40 and Aβ1-4270% to 80% alzforum.org

Dose-Related Reduction of Cerebrospinal Fluid (CSF) Aβ1-40 and Aβ1-42

Consistent with its effects in plasma, this compound also demonstrated a marked, dose-dependent reduction of Aβ peptides in the cerebrospinal fluid (CSF), confirming its ability to cross the blood-brain barrier and engage its target in the central nervous system. researchgate.netnih.gov In the AMARANTH study, treatment with 20 mg and 50 mg of this compound resulted in substantial dose-related reductions in CSF Aβ1-40 concentrations of 58.0% and 73.3%, respectively. astrazeneca.comnih.gov Similarly, CSF Aβ1-42 concentrations were reduced by 51.3% and 65.5% with the 20 mg and 50 mg doses, respectively. astrazeneca.comnih.govnih.gov A Phase 1 study in healthy Japanese subjects also reported robust CSF Aβ peptide reductions, with the 50 mg dose leading to a 79% decrease in CSF Aβ42. researchgate.netnih.gov

Interactive Data Table: Dose-Related Reduction of CSF Aβ by this compound in the AMARANTH Study

DoseAnalytePercent ReductionSource
20 mgAβ1-4058.0% astrazeneca.comnih.gov
50 mgAβ1-4073.3% astrazeneca.comnih.gov
20 mgAβ1-4251.3% astrazeneca.comnih.govnih.gov
50 mgAβ1-4265.5% astrazeneca.comnih.govnih.gov

Modulation of CSF Soluble Amyloid Precursor Protein Beta (sAPPβ)

As a direct consequence of BACE1 inhibition, levels of soluble amyloid precursor protein beta (sAPPβ), a product of BACE1 cleavage of the amyloid precursor protein (APP), were significantly decreased in the CSF of individuals treated with this compound. alzforum.orgresearchgate.net This reduction in sAPPβ provides further evidence of successful target engagement in the brain. researchgate.netalzforum.org Concurrently, a rise in the alternative cleavage product, sAPPα, was observed, indicating a shift in APP processing away from the amyloidogenic pathway. alzforum.org

Impact on Amyloid Plaque Burden via Florbetapir (B607462) PET Imaging

Positron Emission Tomography (PET) imaging using the tracer florbetapir, which visualizes Aβ neuritic plaques in the brain, was employed to assess the downstream effects of this compound on established amyloid pathology. nih.govnih.gov The AMARANTH and DAYBREAK-ALZ studies, despite being terminated early for futility, provided valuable imaging data. alzforum.orgnih.govnih.gov Analysis of serial florbetapir scans from hundreds of participants revealed that this compound treatment was associated with a dose-dependent and statistically significant reduction in amyloid plaque burden compared to placebo. alzforum.orgastrazeneca.comnih.gov Specifically, over a two-year period in the AMARANTH trial, the high dose of this compound led to a reduction of approximately 20 centiloids, a standardized unit of amyloid PET measurement. alzforum.org

Interactive Data Table: Change in Amyloid Plaque Burden with this compound (AMARANTH Study)

Treatment GroupMean Centiloid Change from Baseline (SE)Source
This compound 20 mg-13.7 (2.6) astrazeneca.com
This compound 50 mg-17.7 (2.7) astrazeneca.com

Assessment of CSF Tau and Phosphorylated Tau Levels

The clinical trials for this compound also included the evaluation of CSF biomarkers of neurodegeneration, such as total tau (t-tau) and phosphorylated tau (p-tau). nih.gov These markers are thought to reflect the extent of neuronal injury and the formation of neurofibrillary tangles, another key pathological hallmark of Alzheimer's disease. barcelonabeta.org Despite the robust effects of this compound on Aβ production, the studies did not show any significant treatment-related differences in the levels of CSF t-tau or p-tau. nih.gov Similarly, PET imaging with flortaucipir, a tracer for aggregated tau, showed no significant effect of this compound on the burden of tau neurofibrillary tangles. alzforum.orgnih.govnih.gov

Evaluation of Neurofilament Light Chain as a Biomarker of Neurodegeneration

Neurofilament light chain (NfL) is a structural protein of neurons that is released into the CSF and blood upon axonal damage and is considered a sensitive marker of neurodegeneration. frontiersin.orglabcorp.comnih.govtaurx.com While the primary focus of this compound trials was on amyloid-related biomarkers, the evaluation of markers like NfL provides a broader picture of the drug's impact on the neurodegenerative process. Although specific data on the effect of this compound on NfL levels from its clinical trials is not extensively detailed in the provided search results, the lack of clinical benefit and the observed brain volume reduction with this compound treatment suggest that the drug did not favorably impact this marker of neurodegeneration. nih.govnih.gov

Cerebral Glucose Metabolism Assessment via FDG-PET Imaging

In clinical trials for this compound, such as the AMARANTH and DAYBREAK-ALZ studies, cerebral glucose metabolism was a key biomarker assessed using fluorodeoxyglucose-positron emission tomography (FDG-PET). nih.govnih.gov This imaging technique measures the regional brain metabolic rates for glucose, providing a sensitive index of brain function in vivo. astrazenecaclinicaltrials.com The assessment aimed to determine if this compound could alter the course of metabolic decline characteristic of Alzheimer's disease (AD). nih.govnih.gov In AD, a reduction in glucose metabolism is typically observed first in the hippocampus and posterior cingulate, later extending to other cortical regions as the disease progresses. nih.govcambridge.org

Despite evidence that this compound engaged its target and reduced amyloid-beta plaque burden, the clinical studies did not find a significant treatment effect on the rate of change in cerebral metabolism. nih.govnih.gov The AMARANTH trial, which studied patients with early symptomatic AD, and the DAYBREAK-ALZ trial in patients with mild AD dementia, both showed no treatment differences in the annualized change of cerebral metabolism between the this compound groups and the placebo group. nih.govnih.gov

Data from a substudy of the AMARANTH trial involving 260 participants showed minimal differences in the annualized change from baseline in a composite measure of brain metabolism. nih.govastrazenecaclinicaltrials.com The results indicated that treatment with this compound did not slow the decline in cerebral glucose metabolism compared to placebo over the observation period. nih.gov

While the treatment itself did not show an effect, the studies reinforced the value of FDG-PET as a biomarker for disease progression. alzforum.org A correlation was observed between a reduction in cerebral metabolism and clinical worsening across various cognitive and functional measures, irrespective of whether the patient received this compound or a placebo. nih.govnih.govalzforum.org Specifically, lower baseline cerebral metabolism was associated with poorer scores on efficacy measures at the start of the study and predicted greater clinical decline. nih.govnih.gov

Table 1: Annualized Change From Baseline in Brain Metabolism (FDG-PET) in the AMARANTH Trial
Treatment GroupNumber of Participants AnalyzedAnnualized LS Mean Change (SUVr)Standard Error (SE)
Placebo83-0.020.01
This compound 20 mg95-0.020.01
This compound 50 mg82-0.010.01
Data Source: ClinicalTrials.gov NCT02245737 astrazenecaclinicaltrials.com. The outcome is the composite summary of the standard uptake value ratio (SUVr) normalized to the pons and vermis. LS Mean was determined by ANCOVA methodology. The negative values indicate a decline in metabolism.

Volumetric Magnetic Resonance Imaging (MRI) for Brain Atrophy

Volumetric MRI (vMRI) was utilized in the this compound clinical trial programs, including AMARANTH and DAYBREAK-ALZ, to evaluate the drug's effect on the rate of brain atrophy, a primary feature of Alzheimer's disease. nih.govjpreventionalzheimer.com These assessments focused on changes in whole brain volume, hippocampal volume, and ventricular volume. nih.govresearchgate.net

Contrary to the hypothesis that a disease-modifying therapy would slow the rate of brain tissue loss, treatment with this compound was associated with an acceleration of brain atrophy compared to placebo. nih.govcambridge.org In the AMARANTH study, participants receiving both the 20 mg and 50 mg doses of this compound showed a significantly greater decrease in both whole brain volume and hippocampal volume than the placebo group. nih.govresearchgate.net

In the DAYBREAK-ALZ study, a statistically significant greater reduction in whole brain volume was observed, but only in the 50 mg this compound group compared to placebo. nih.govresearchgate.net Unlike in the AMARANTH trial, there were no significant differences in the rate of hippocampal volume change between the treatment and placebo groups in DAYBREAK-ALZ. nih.gov In both major studies, no significant differences in the rate of ventricular enlargement were found between the this compound groups and the placebo group. nih.govresearchgate.net

Similar to the FDG-PET findings, the vMRI data showed a strong correlation between the rate of brain atrophy and clinical decline, but this was characteristic of the disease's natural progression and was not influenced by the treatment. alzforum.org A shrinking brain volume correlated strongly with worsening outcomes on all clinical efficacy measures. alzforum.org

Table 2: Summary of Volumetric MRI Findings in this compound Clinical Trials
TrialBrain RegionThis compound 20 mg vs. PlaceboThis compound 50 mg vs. Placebo
AMARANTHWhole Brain VolumeSignificantly Greater DecreaseSignificantly Greater Decrease
Hippocampal VolumeSignificantly Greater DecreaseSignificantly Greater Decrease
Ventricular VolumeNo Significant DifferenceNo Significant Difference
DAYBREAK-ALZWhole Brain VolumeNo Significant DifferenceSignificantly Greater Decrease
Hippocampal VolumeNo Significant DifferenceNo Significant Difference
Ventricular VolumeNo Significant DifferenceNo Significant Difference
Data Source: Zimmer, J.A., et al. (2021) nih.govresearchgate.net.

Clinical Efficacy and Outcome Research for Lanabecestat

Phase 1 Clinical Studies in Healthy Subjects and Alzheimer's Disease Patients

Initial Phase 1 studies with lanabecestat were designed to assess its safety, tolerability, and pharmacokinetic properties. cambridge.org These early trials involved both healthy subjects and patients with AD. researchgate.net

Assessment of Biomarker Reductions

A key objective of the Phase 1 studies was to determine if this compound could effectively engage its target, BACE1, and lead to a reduction in Aβ peptides in the body. researchgate.netalzforum.org The studies successfully demonstrated that this compound administration resulted in significant, dose-dependent reductions of Aβ concentrations in both plasma and cerebrospinal fluid (CSF). researchgate.netalzforum.org

In a study involving healthy Japanese subjects, robust reductions in plasma and CSF Aβ peptides were observed at all tested doses. nih.gov Specifically, CSF Aβ42 concentrations were reduced by 63% and 79% in the 15-mg and 50-mg this compound groups, respectively. nih.gov These findings were consistent with results from a U.S. Phase 1 study. nih.gov Data from the larger AMARANTH trial later confirmed these biomarker effects, showing that in patients with early AD, CSF Aβ1-42 concentrations were reduced by 51.3% and 65.5% in the 20 mg and 50 mg this compound groups, respectively. nih.gov Furthermore, this compound treatment led to a decrease in CSF soluble amyloid precursor protein beta (sAPPβ), a direct product of BACE1 activity, and an increase in soluble amyloid precursor protein alpha (sAPPα), the product of the alternative, non-amyloidogenic pathway. alzforum.org This provided strong evidence that this compound was effectively inhibiting BACE1 in the central nervous system. alzforum.org

Phase 2/3 Clinical Development Program for Alzheimer's Disease

Following the promising results from Phase 1, this compound advanced to a large-scale Phase 2/3 clinical development program to evaluate its efficacy in slowing the progression of AD. researchgate.net

Study Design and Patient Populations

The clinical development program for this compound included two pivotal, multicenter, randomized, double-blind, placebo-controlled global studies: AMARANTH and DAYBREAK-ALZ. nih.gov

AMARANTH (NCT02245737): This Phase 2/3 study enrolled patients with early Alzheimer's disease, which encompassed individuals with mild cognitive impairment (MCI) due to AD and those with mild AD dementia. nih.govastrazenecaclinicaltrials.com The presence of amyloid pathology was confirmed in participants through amyloid positron emission tomography (PET) scans or CSF analysis. clinicaltrials.gov The planned total enrollment for AMARANTH was 2202 patients. nih.gov

DAYBREAK-ALZ (NCT02783573): This was a Phase 3 study that focused on patients with mild AD dementia. researchgate.netnih.gov The planned enrollment for this trial was 1899 individuals. nih.gov

Trial Protocols and Conduct

The AMARANTH and DAYBREAK-ALZ trials were designed to assess the long-term efficacy of this compound. nih.gov

AMARANTH: This study had a planned duration of 104 weeks (2 years). nih.gov Patients who completed the AMARANTH study had the option to enroll in a delayed-start extension study called AMARANTH-EXTENSION (NCT02972658), which was also slated to last for 104 weeks. researchgate.netnih.gov

DAYBREAK-ALZ: This trial was designed with a 78-week placebo-controlled period, which was to be followed by a 78-week delayed-start period where all patients, including those initially on placebo, would receive this compound. nih.gov

In both trials, participants were randomized in a 1:1:1 ratio to receive one of two daily oral doses of this compound or a placebo. nih.gov However, both the AMARANTH and DAYBREAK-ALZ trials were terminated prematurely. clinicalleader.com The decision to halt the studies was based on the recommendation of an independent data monitoring committee, which concluded after an interim futility analysis that the trials were unlikely to meet their primary endpoints. clinicalleader.com

Primary and Secondary Efficacy Endpoints

The clinical trials for this compound utilized a range of well-established cognitive and functional assessments to measure the drug's potential efficacy.

The primary and secondary endpoints in the AMARANTH and DAYBREAK-ALZ trials included several cognitive assessments:

Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13): This was the primary outcome measure for both the AMARANTH and DAYBREAK-ALZ trials. nih.govclinicalleader.com The ADAS-Cog13 is a tool used to assess the severity of cognitive impairment across various domains, including memory, language, orientation, and praxis, with higher scores indicating greater impairment. nih.gov

Mini-Mental State Examination (MMSE): The MMSE was included as a secondary endpoint to provide a global measure of cognitive function. nih.gov

Repeatable Battery for the Assessment of Neuropsychological Status (RBANS): While not listed as a primary or secondary outcome in the main trial publications, some analyses of the trial data have referenced RBANS scores, particularly the Delayed Memory Index. alzforum.org

Despite robust target engagement as evidenced by biomarker data, this compound failed to demonstrate a significant slowing of cognitive decline compared to placebo on the primary endpoint of the ADAS-Cog13 or on the secondary cognitive and functional measures in both the AMARANTH and DAYBREAK-ALZ trials. nih.gov The results showed no consistent, reproducible dose-related improvements on any of the efficacy measures. nih.govnih.gov

Interactive Data Table: Key this compound Clinical Trials

Trial Name Phase Patient Population Primary Endpoint Status
AMARANTH 2/3 Early AD (MCI due to AD and mild AD dementia) Change from baseline on ADAS-Cog13 Terminated
DAYBREAK-ALZ 3 Mild AD dementia Change from baseline on ADAS-Cog13 Terminated
AMARANTH-EXTENSION 3 Patients who completed AMARANTH Not applicable Terminated
Functional Assessments

The clinical development program for this compound, particularly the pivotal AMARANTH and DAYBREAK-ALZ trials, utilized several standardized functional assessments to evaluate the drug's impact on patients' daily lives. nih.govnih.gov These were typically secondary outcome measures, designed to complement the primary cognitive endpoints. nih.gov The key instruments included:

Alzheimer's Disease Cooperative Study–Instrumental Activities of Daily Living Inventory (ADCS-iADL): This inventory is a questionnaire administered to a caregiver to assess a participant's ability to perform instrumental activities of daily living. nih.govastrazenecaclinicaltrials.com The ADCS-iADL has a score range of 0-59, with higher scores indicating better functional performance. astrazenecaclinicaltrials.comastrazenecaclinicaltrials.com

Clinical Dementia Rating (CDR): The CDR is a global scale used to stage the severity of dementia. alzheimersnewstoday.com The trials specifically used the Clinical Dementia Rating–Sum of Boxes (CDR-SB) score, which provides a more granular measure of impairment across six domains: memory, orientation, judgment and problem solving, community affairs, home and hobbies, and personal care. 2minutemedicine.com

Functional Activities Questionnaire (FAQ): The FAQ is a caregiver-based questionnaire that assesses a participant's ability to perform ten complex, everyday activities, such as managing finances, shopping, and remembering appointments. nih.govastrazenecaclinicaltrials.com

These assessments were chosen to provide a comprehensive picture of how this compound might affect a patient's ability to function independently, a critical aspect of a potential Alzheimer's treatment. researchgate.net

Table 1: Functional Assessment Tools in this compound Trials

Assessment Tool Description Measured By
ADCS-iADL Assesses ability to perform instrumental activities of daily living. nih.govastrazenecaclinicaltrials.com Caregiver-administered questionnaire. astrazenecaclinicaltrials.com
CDR-SB Stages the severity of dementia across six functional and cognitive domains. 2minutemedicine.com Clinician rating based on patient and caregiver interviews. 2minutemedicine.com

| FAQ | Evaluates the ability to perform ten complex daily tasks. nih.govastrazenecaclinicaltrials.com | Caregiver-based questionnaire. astrazenecaclinicaltrials.com |

Interim Analysis and Futility-Based Trial Discontinuation

In June 2018, AstraZeneca and Eli Lilly and Company announced the discontinuation of the global Phase III clinical trials for this compound. astrazeneca.com This decision affected the AMARANTH trial, which studied patients with early Alzheimer's disease, and the DAYBREAK-ALZ trial for patients with mild Alzheimer's disease dementia. astrazeneca.comclinicaltrialsarena.com

The termination was based on the recommendation of an independent data monitoring committee (IDMC). astrazeneca.com The IDMC conducted a planned interim analysis of the data and concluded that both trials were unlikely to meet their primary endpoints upon completion. astrazeneca.comclinicaltrialsarena.com This type of early termination is known as stopping for futility. amazonaws.com The decision was not based on safety concerns. Following this recommendation, the companies halted the AMARANTH and DAYBREAK-ALZ trials, as well as a related extension study for AMARANTH participants. astrazeneca.comamericanpharmaceuticalreview.com

Analysis of Efficacy Outcomes in Terminated Trials

Following the early termination, the available data from the AMARANTH and DAYBREAK-ALZ trials were analyzed to understand the drug's performance and inform future research. nih.gov

The final analysis of the terminated trials confirmed the IDMC's projection. nih.govalzforum.org this compound, at either the 20 mg or 50 mg daily dose, failed to slow cognitive or functional decline in patients with early or mild Alzheimer's disease when compared to placebo. nih.govnih.gov

The primary outcome measure for both studies was the change from baseline on the 13-item Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13). astrazeneca.comnih.gov Across both the AMARANTH and DAYBREAK-ALZ trials, there were no consistent or reproducible dose-related positive findings on this primary measure or on the secondary functional measures, including the ADCS-iADL, CDR-SB, and FAQ. nih.govnih.gov In some instances, a worsening of function was noted in the groups receiving this compound. 2minutemedicine.com Ultimately, the treatment demonstrated no clinical benefit. nih.govx-mol.net

Table 2: Efficacy Outcomes in Terminated this compound Trials

Trial Outcome Measure Treatment Group Change from Baseline (LS Mean) Comparison vs. Placebo (Difference) P-Value
AMARANTH ADAS-Cog13 Placebo 5.29 N/A N/A
This compound 20 mg 5.92 0.63 .13
This compound 50 mg 5.82 0.53 .20
ADCS-iADL Placebo -6.21 N/A N/A
This compound 20 mg -6.53 -0.32 .62
This compound 50 mg -7.21 -1.00 .15
DAYBREAK-ALZ ADAS-Cog13 Placebo 4.79 N/A N/A
This compound 20 mg 5.30 0.51 .38
This compound 50 mg 5.20 0.41 .48
ADCS-iADL Placebo -5.74 N/A N/A
This compound 20 mg -6.11 -0.37 .67
This compound 50 mg -6.90 -1.16 .21

Data derived from the primary publication of the AMARANTH and DAYBREAK-ALZ trials. nih.gov LS Mean = Least-Squares Mean. A higher change in ADAS-Cog13 and a more negative change in ADCS-iADL indicate greater worsening.

A key finding from the this compound trials was the significant disconnect between the drug's effect on disease biomarkers and its lack of clinical efficacy. nih.govnih.gov this compound is a potent BACE1 inhibitor designed to reduce the production of Aβ peptides, the main component of amyloid plaques in the brain. researchgate.netalzheimersnewstoday.com

Analysis of cerebrospinal fluid (CSF) from participants in the AMARANTH trial showed that this compound led to substantial, dose-dependent reductions in Aβ1-40 and Aβ1-42 concentrations. nih.govmedscape.com Furthermore, neuroimaging substudies using florbetapir (B607462) positron emission tomography (PET) scans confirmed that this compound treatment was associated with a reduction in the Aβ neuritic plaque burden in the brain compared to placebo. alzforum.orgnih.gov

Despite this robust evidence of target engagement and reduction in brain amyloid pathology, there was no corresponding clinical benefit. nih.govresearchgate.net The slowing of amyloid accumulation did not translate into a slowing of cognitive or functional decline. 2minutemedicine.combohrium.com This outcome was consistent with the failures of other BACE inhibitors and raised significant questions about the timing of intervention and the sufficiency of targeting Aβ production alone in symptomatic stages of Alzheimer's disease. medscape.comfiercebiotech.com Additionally, neuroimaging revealed that this compound treatment was associated with a greater reduction in brain volume compared to placebo, an unexpected finding that further complicated the interpretation of the biomarker data. nih.govnih.gov

Safety and Tolerability Profile in Clinical Development

Overall Tolerability in Phase 1, Phase 2, and Phase 3 Studies

Across its clinical development, including Phase 1, Phase 2 (AMARANTH), and Phase 3 (AMARANTH and DAYBREAK-ALZ) trials, lanabecestat was generally found to be well-tolerated. astrazeneca.comnih.gov Early Phase 1 studies in healthy young and elderly subjects, including a study in Japanese volunteers, concluded that this compound had no identified safety or tolerability concerns up to the highest doses tested. researchgate.netnih.gov

Treatment-Emergent Adverse Events

While generally well-tolerated, treatment with this compound was associated with several specific treatment-emergent adverse events (TEAEs). nih.gov The most consistently reported TEAEs in the Phase 2/3 program were psychiatric events, weight loss, and changes in hair color. nih.govastrazeneca.comnih.gov

In the large-scale AMARANTH and DAYBREAK-ALZ trials, psychiatric adverse events were reported more frequently in patients receiving this compound compared to placebo. nih.govnih.gov The incidence of these events suggested a dose-dependent relationship, with higher rates observed in the 50-mg group compared to the 20-mg group. nih.govastrazeneca.com Among the most common psychiatric TEAEs reported were anxiety and depression. nih.gov

Table 1: Incidence of Selected Psychiatric Adverse Events in the AMARANTH and DAYBREAK-ALZ Trials

The data in this table is interactive. Click on the headers to sort the data.

Adverse Event Study Placebo (N=741) This compound 20 mg (N=740) This compound 50 mg (N=737)
Any Psychiatric Disorder AMARANTH 11.2% 14.7% 20.2%
Anxiety AMARANTH 3.0% 3.5% 6.0%
Depression AMARANTH 3.0% 3.4% 4.1%
Any Psychiatric Disorder DAYBREAK-ALZ 10.6% 13.9% 15.0%
Anxiety DAYBREAK-ALZ 2.5% 3.4% 3.2%
Depression DAYBREAK-ALZ 2.2% 2.9% 3.2%

Source: Adapted from Wessels et al., JAMA Neurology, 2020. nih.gov

A decrease in body weight was another adverse event associated with this compound treatment in the Phase 2/3 studies. nih.govastrazeneca.com This effect was also noted to be dose-dependent. alzforum.org In the AMARANTH trial, the percentage of patients experiencing a weight decrease was higher in both the 20-mg and 50-mg this compound groups compared to the placebo group. nih.gov Some reports noted that weight loss of 7% or more from baseline was a notable event. tandfonline.com

Table 2: Incidence of Weight Decrease in the AMARANTH and DAYBREAK-ALZ Trials

The data in this table is interactive. Click on the headers to sort the data.

Adverse Event Study Placebo (N=741) This compound 20 mg (N=740) This compound 50 mg (N=737)
Weight Decrease AMARANTH 3.4% 4.7% 7.5%
Weight Decrease DAYBREAK-ALZ 2.7% 3.6% 5.3%

Source: Adapted from Wessels et al., JAMA Neurology, 2020. nih.gov

Changes in hair color, typically described as graying or whitening, were a distinct side effect observed in patients treated with this compound. nih.govnih.gov This adverse event was more common in the this compound groups than in the placebo group and was generally mild in severity. nih.gov

This effect is believed to be linked to this compound's non-selective nature, as it inhibits both BACE1 and BACE2. astrazeneca.comastrazeneca.com BACE2 is understood to play a role in processing the pigment cell-specific melanocyte protein (PMEL), which is crucial for melanin (B1238610) synthesis. alzforum.orgembopress.org Inhibition of BACE2 can therefore interfere with hair pigmentation. nih.gov This side effect was predicted by preclinical toxicology studies where hypopigmentation of fur and skin was observed in dogs treated with this compound. astrazeneca.com

Table 3: Incidence of Hair Color Changes in the AMARANTH and DAYBREAK-ALZ Trials

The data in this table is interactive. Click on the headers to sort the data.

Adverse Event Study Placebo (N=741) This compound 20 mg (N=740) This compound 50 mg (N=737)
Hair Colour Changes AMARANTH 1.1% 5.3% 14.5%
Hair Colour Changes DAYBREAK-ALZ 1.2% 4.1% 11.6%

Source: Adapted from Wessels et al., JAMA Neurology, 2020. nih.gov

The potential for liver toxicity is a concern for the class of BACE inhibitors. The development of other BACE inhibitors, such as atabecestat (B605660) and LY2886721, was halted due to significant elevations in liver enzymes. nih.govfirstwordpharma.com However, for this compound, widespread, clinically significant hepatic adverse events were not a primary reason for trial termination. astrazeneca.comalzforum.org The main clinical trial reports for AMARANTH and DAYBREAK-ALZ did not highlight hepatic enzyme elevations as a key treatment-emergent adverse event, in contrast to psychiatric events, weight loss, and hair color changes. nih.govnih.gov The decision to stop these trials was based on futility. firstwordpharma.com Nevertheless, some reviews have mentioned liver toxicity in association with this compound, reflecting the broader concerns for this class of drugs. tandfonline.comontosight.ai

Table 4: Incidence of Selected Gastrointestinal Adverse Events in the AMARANTH and DAYBREAK-ALZ Trials

The data in this table is interactive. Click on the headers to sort the data.

Adverse Event Study Placebo (N=741) This compound 20 mg (N=740) This compound 50 mg (N=737)
Diarrhea AMARANTH 5.3% 5.1% 5.8%
Nausea AMARANTH 3.5% 4.3% 4.3%
Diarrhea DAYBREAK-ALZ 4.4% 5.6% 5.3%
Nausea DAYBREAK-ALZ 3.4% 2.7% 4.1%

Source: Adapted from Wessels et al., JAMA Neurology, 2020. nih.gov

Amyloid-Related Imaging Abnormalities (ARIA) Assessment

Amyloid-Related Imaging Abnormalities (ARIA) are a known concern with amyloid-lowering therapies, manifesting as vasogenic edema (ARIA-E) or microhemorrhages and hemosiderin deposits (ARIA-H) on magnetic resonance imaging (MRI). radiopaedia.orgjpreventionalzheimer.comunderstandingaria.com These changes are thought to be related to the breakdown of the blood-brain barrier as amyloid is removed from cerebral blood vessels. radiopaedia.org In the clinical development of this compound, particularly in the large-scale AMARANTH trial, the compound was found to be well-tolerated in this regard, with no significant findings of ARIA. alzforum.org This represented a notable point of differentiation from some other amyloid-targeting therapies and suggested that cognitive worsening was not a class effect of BACE inhibition. alzforum.org Similarly, trials for the BACE1 inhibitor verubecestat (B560084) also reported that ARIA was not a significant adverse event. tandfonline.com

Serious Adverse Events and Discontinuation Rates Due to Adverse Events

The safety profile of this compound was extensively evaluated in the AMARANTH and DAYBREAK-ALZ trials, which were ultimately terminated for futility. alzforum.orgnih.gov

In the AMARANTH study, the rate of discontinuation due to adverse events was higher in the 50-mg this compound group (6.7%) compared to the placebo group (4.2%). nih.gov The proportion of patients experiencing at least one serious adverse event was also numerically greater in the 50-mg this compound group than in the placebo group. nih.gov Specifically, the absolute risk of a serious adverse event in the AMARANTH study was 5.4% higher in the 50 mg this compound group compared to placebo. tandfonline.com

Treatment-emergent psychiatric adverse events were more frequent in the this compound treatment groups compared to placebo and appeared to be dose-dependent. astrazeneca.com In the 50 mg this compound group, the absolute risk of psychiatric disorders was 9.0% versus 4.0% for placebo. tandfonline.com Other notable adverse events associated with this compound included weight loss and changes in hair color. alzforum.orgastrazeneca.com

Table 1: Discontinuation Rates and Serious Adverse Events in the AMARANTH Trial

Adverse Event CategoryPlacebo GroupThis compound 50 mg GroupReference
Discontinuation Rate Due to Adverse Events4.2%6.7% nih.gov
Absolute Risk of Serious Adverse Events (vs. Placebo)-+5.4% tandfonline.com
Absolute Risk of Psychiatric Disorders4.0%9.0% tandfonline.com

Comparative Safety Profile with Other BACE1 Inhibitors

The safety profile of this compound can be contextualized by comparing it to other BACE1 inhibitors, such as verubecestat and atabecestat, whose development was also halted.

Verubecestat: The clinical trials for verubecestat, such as the EPOCH study, were terminated due to a lack of efficacy and concerns about cognitive worsening. tandfonline.comunlv.eduresearchgate.net Its safety profile was marked by an increased incidence of several adverse events compared to placebo, including falls and injuries, rash, sleep disturbance, weight loss, hair color change, and suicidal ideation. unlv.eduresearchgate.netnih.gov Discontinuation rates due to adverse events in the EPOCH trial were 8% for the 12 mg dose and 9% for the 40 mg dose, compared to 6% for placebo. unlv.edunih.gov

Atabecestat: The development of atabecestat was discontinued (B1498344) primarily due to liver safety concerns. tandfonline.comalzheimersnewstoday.comjnj.com Clinical trials revealed that some participants experienced serious elevations in liver enzymes. jnj.com In addition to hepatotoxicity, atabecestat was associated with neuropsychiatric symptoms, including anxiety and sleep disturbances. tandfonline.com

Table 2: Comparative Safety of BACE1 Inhibitors

CompoundPrimary Safety ConcernsOther Notable Adverse EventsReference
This compoundPsychiatric events (e.g., anxiety)Weight loss, hair color changes tandfonline.comastrazeneca.com
VerubecestatCognitive worsening, falls and injuriesRash, sleep disturbance, suicidal ideation tandfonline.comunlv.edunih.gov
AtabecestatHepatotoxicity (elevated liver enzymes)Anxiety, sleep disturbances tandfonline.comjnj.com

Lessons Learned and Future Directions in Bace Inhibition for Alzheimer S Disease

Implications for Target Validation and Drug Development Strategies

The lessons learned from lanabecestat and the broader class of BACE inhibitors extend beyond the amyloid hypothesis and have significant implications for future drug development strategies in Alzheimer's disease.

The failure of BACE inhibitors in patients with symptomatic AD has strongly reinforced the idea that intervention must occur much earlier in the disease process. embopress.orgiu.edu The rationale is that by preventing or significantly reducing the initial accumulation of Aβ plaques in preclinical or prodromal stages, it may be possible to avert the downstream pathological events that lead to irreversible neuronal damage and cognitive decline. nih.govnih.gov

This has led to a strategic shift in clinical trial design, with a greater focus on:

Preclinical AD: Targeting cognitively unimpaired individuals who are at high risk for developing AD, as identified by biomarkers (e.g., amyloid PET positivity or genetic risk factors like APOE4). openaccessjournals.com

Prodromal AD: Intervening in individuals with mild cognitive impairment (MCI) who have biomarker evidence of AD pathology. nih.gov

The challenges with this approach include the need for longer, more extensive, and more expensive clinical trials, as well as the development of highly safe therapeutics suitable for long-term administration in asymptomatic individuals.

BACE1 and its homolog BACE2 are both aspartic proteases that share significant structural similarity. jci.org While BACE1 is the primary enzyme responsible for the amyloidogenic processing of APP in the brain, BACE2 also has several physiological substrates. jci.orgnih.gov

Initial BACE inhibitors did not always have high selectivity for BACE1 over BACE2. sci-hub.se The clinical trials of some BACE inhibitors were halted not only for lack of efficacy but also due to adverse effects, including cognitive worsening in some cases. alzforum.orgdelveinsight.com This has raised concerns about potential on-target toxicity related to the inhibition of BACE1's other physiological functions or off-target effects from inhibiting BACE2. frontiersin.orgeuropeanpharmaceuticalreview.com For instance, BACE1 is involved in processes like myelination and neurogenesis, while BACE2 plays a role in pancreatic β-cell function and pigmentation. tandfonline.com

The experience with this compound, which was generally well-tolerated and did not cause the cognitive worsening seen with some other BACE inhibitors, suggested that severe cognitive side effects might not be a universal class effect. alzforum.org However, the field has moved towards developing highly selective BACE1 inhibitors to minimize potential off-target liabilities and improve the safety profile, a crucial factor for preventative treatments. sci-hub.se

The complexity of Alzheimer's disease, involving multiple pathological pathways including amyloid accumulation, tau pathology, neuroinflammation, and synaptic dysfunction, suggests that a single therapeutic agent may be insufficient to halt the disease. nih.gov The failure of monotherapies like this compound has bolstered the argument for combination therapies. nih.gov

Future strategies may involve:

Combining a BACE inhibitor (administered early) with an anti-tau agent to address both hallmark pathologies.

Pairing an amyloid-lowering drug with an anti-inflammatory agent.

Using BACE inhibitors as an oral maintenance therapy following initial treatment with an amyloid-clearing antibody. sci-hub.se

Eli Lilly, the developer of this compound, explored this approach by testing a BACE inhibitor in combination with an anti-amyloid monoclonal antibody in the TRAILBLAZER-ALZ study, although the BACE inhibitor arm was later discontinued (B1498344). fiercebiotech.com

Importance of BACE1/BACE2 Selectivity for Efficacy and Safety

Advancements in Biomarker Utilization for Clinical Trial Design

The this compound trials, while failing to show clinical benefit, were successful in demonstrating the power of biomarkers in modern clinical trial design. alzforum.org

A critical element of modern drug development is demonstrating "target engagement"—proving that a drug is reaching its intended target and exerting a biological effect. d-nb.info The this compound trials provided a clear example of successful target engagement.

Biomarker TypeBiomarkerFinding in this compound TrialsImplication
Target Engagement CSF sAPPβSubstantial reductionConfirmed BACE1 enzyme inhibition.
Target Engagement CSF Aβ40 and Aβ42Significant, dose-dependent reduction. alzforum.orgmedscape.comConfirmed downstream effect on Aβ production.
Pathophysiological Amyloid PETModest reduction in amyloid plaque burden. nih.govShowed an effect on brain pathology.
Neurodegeneration Volumetric MRIIncreased rate of brain volume loss compared to placebo. nih.govA concerning finding, also seen with other anti-amyloid therapies.
Neurodegeneration FDG-PETNo treatment difference in cerebral metabolism. nih.govLack of effect on a key marker of neuronal function.
Neurodegeneration Tau PETNo treatment difference in the accumulation of tau tangles. nih.govIndicated that reducing Aβ did not affect downstream tau pathology in this timeframe.

This table summarizes key biomarker findings from the this compound clinical trials.

The robust changes in CSF Aβ and sAPPβ provided unequivocal evidence that this compound was hitting its target. alzforum.orgnih.gov This allowed researchers to confidently conclude that the lack of clinical efficacy was not due to a failure of the drug to modulate its intended pathway. nih.gov This use of response biomarkers is crucial for making definitive go/no-go decisions in drug development and for interpreting trial outcomes accurately. karger.com While demonstrating target engagement does not guarantee clinical success, its absence is a major red flag. karger.com The data from the this compound trials continue to inform the design of future studies, emphasizing the need to link target engagement with downstream biomarkers of neurodegeneration and, ultimately, clinical benefit. nih.gov

Developing Surrogate Endpoints for Clinical Benefit

In the realm of Alzheimer's disease (AD) therapeutics, establishing a clear link between a drug's biological effect and a tangible clinical benefit to the patient is paramount. This has led to the exploration of surrogate endpoints—biomarkers intended to substitute for a clinical endpoint, predicting a therapeutic benefit. For BACE inhibitors like this compound, the primary biomarker of interest was the reduction of amyloid-beta (Aβ) peptides in the brain and cerebrospinal fluid (CSF). frontiersin.orgnih.gov

The U.S. Food and Drug Administration (FDA) has considered the reduction of brain amyloid beta burden, as measured by positron emission tomography (PET), to be a surrogate endpoint that is reasonably likely to predict clinical benefit. worldwide.com This stance has been pivotal in the development of various AD therapies. worldwide.com In the case of BACE inhibitors, clinical trials successfully demonstrated target engagement. For instance, verubecestat (B560084), another BACE inhibitor, effectively lowered Aβ levels in the CSF in a dose-dependent manner. tandfonline.com Similarly, a Phase I trial of this compound showed decreased levels of CSF and plasma Aβ. nih.gov

However, a significant challenge arose when this marked success in biomarker modulation did not translate into the desired clinical outcome. nih.gov Multiple trials of BACE inhibitors, including those for this compound, were ultimately terminated not because they failed to engage their target, but because they did not slow cognitive decline. nih.gov In fact, some studies reported a worsening of cognitive function in patients receiving the inhibitor compared to placebo. ctad-alzheimer.comalzforum.org This created a stark disconnect between the surrogate endpoint (Aβ reduction) and the primary clinical endpoints, which were typically measures of cognition and function like the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog). nih.gov

This over-reliance on biomarker data without concurrent evidence of clinical efficacy in early-phase trials has been identified as a key lesson from the BACE inhibitor experience. nih.gov While biomarkers are crucial for selecting populations, monitoring treatment response, and confirming a drug's biological activity, the failure of this compound and its class underscores that a change in a surrogate biomarker does not guarantee a meaningful clinical benefit. nih.govnih.gov Future trials will need to more carefully consider the relationship between surrogate markers and clinical outcomes, potentially requiring more sensitive and appropriate primary clinical outcome measures, especially for patients in the earlier stages of the disease. nih.gov

Challenges and Opportunities for Future BACE Inhibitor Research

The termination of late-stage clinical trials for this compound and other BACE inhibitors has prompted a critical re-evaluation of this therapeutic strategy, highlighting significant challenges while also illuminating potential future paths. nih.gov

A primary challenge is the very mechanism of BACE1 inhibition. BACE1 cleaves the amyloid precursor protein (APP) as the first step in Aβ production, but it also has dozens of other substrates. frontiersin.orgalzforum.org Some of these substrates are involved in crucial neuronal functions like axon guidance and synaptogenesis. alzforum.org The cognitive worsening and neuropsychiatric symptoms observed in some BACE inhibitor trials may be an on-target effect resulting from the inhibition of these other physiological pathways. alzforum.org This suggests that simply blocking BACE1 activity, especially at high levels, might be inherently problematic. alzforum.orgeuropeanpharmaceuticalreview.com

Another major challenge is determining the optimal timing for intervention. frontiersin.org Many researchers now believe that by the time a patient presents with even mild cognitive impairment, the pathological cascade of Alzheimer's is too advanced for a BACE inhibitor to be effective. frontiersin.orgclinicaltrialsarena.com The failure of trials in both prodromal and mild-to-moderate AD supports the idea that intervention may need to occur in the presymptomatic stage of the disease to have a meaningful impact. ctad-alzheimer.comclinicaltrialsarena.com

Despite these significant setbacks, the research has provided a wealth of information that presents new opportunities. nih.gov A key lesson is that the high doses used in trials, which achieved near-maximal suppression of Aβ production, may have been the cause of the cognitive decline. alzforum.org There is now a growing consensus that lower doses of BACE inhibitors could be a viable path forward. alzforum.org Low-dose inhibition might sufficiently slow amyloid accumulation to prevent or delay plaque growth without causing the adverse cognitive effects associated with nearly complete BACE1 substrate cleavage. alzforum.org

Furthermore, the knowledge gained from these trials can inform the design of future studies. There is potential for BACE inhibitors to be used in primary prevention for individuals at high risk, or as a complementary therapy alongside other treatments like anti-amyloid immunotherapies. alzforum.orgresearchgate.net The failures have also spurred deeper investigation into the fundamental biology of BACE1 and its homolog BACE2, which could lead to the development of more selective inhibitors. researchgate.net The extensive data collected on CSF biomarkers and cognitive changes in these trials remains an invaluable resource for the entire field, guiding the development of not just new BACE inhibitors, but all future Alzheimer's therapies. nih.gov

This compound Clinical Trial Overview

Study NameClinicalTrials.gov IDPhaseStatusPrimary Endpoint
AMARANTH NCT02245737Phase 3TerminatedChange From Baseline in Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13)
DAYBREAK-ALZ NCT02783573Phase 3TerminatedChange From Baseline on Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13)
AMARANTH Extension NCT02972658Phase 3TerminatedTo evaluate the effectiveness of this compound in participants from the main AMARANTH study astrazenecaclinicaltrials.com

Compound Names Mentioned

Q & A

Q. What is the pharmacological mechanism of Lanabecestat in Alzheimer’s disease (AD) research?

this compound is a small-molecule inhibitor of BACE1 (beta-site amyloid precursor protein cleaving enzyme 1), which reduces the production of amyloid-beta (Aβ) peptides implicated in AD pathogenesis. Preclinical studies demonstrated its ability to lower Aβ levels in cerebrospinal fluid, supporting its progression to clinical trials .

Q. What were the primary endpoints and trial designs in this compound’s Phase 2/3 and Phase 3 clinical studies?

In Phase 2/3 trials (e.g., AMARANTH, NCT02783573), this compound was tested in 2,218 participants with early AD, using placebo-controlled designs. Primary endpoints included changes in cognitive and functional outcomes such as the Alzheimer’s Disease Cooperative Study–Activities of Daily Living (ADCS-ADL) and Clinical Dementia Rating–sum of boxes (CDR-SB) . Phase 3 trials (e.g., DAYBREAK-ALZ, NCT02972658) expanded to 1,722 participants but retained similar endpoints .

Q. How were safety and tolerability profiles assessed across this compound trials?

Adverse events (e.g., neuropsychiatric symptoms, liver enzyme elevations) were monitored systematically. For example, Phase 1 trials (n=82) established pharmacokinetic parameters and dose-limiting toxicities, while Phase 3 trials included rigorous safety follow-ups .

Advanced Research Questions

Q. What methodological challenges arose in translating preclinical BACE1 inhibition data to clinical efficacy in this compound trials?

Despite robust Aβ reduction in preclinical models, this compound failed to slow cognitive decline in Phase 3 trials. Key challenges included:

  • Temporal discordance : Aβ reduction may not reverse existing neurodegeneration.
  • Biomarker limitations : CSF Aβ levels did not correlate with clinical outcomes, questioning their validity as surrogate endpoints .
  • Trial population heterogeneity : Inclusion of early AD patients with mixed pathologies (e.g., tauopathy) may have diluted treatment effects .

Q. How can researchers reconcile contradictory data between this compound’s Phase 2 (promising biomarker data) and Phase 3 (lack of clinical benefit) trials?

  • Hypothesis refinement : Phase 2 biomarker success (Aβ reduction) may not capture downstream cognitive benefits due to compensatory mechanisms or off-target effects.
  • Post hoc analyses : Investigate subgroups (e.g., APOE4 carriers) for differential responses.
  • Trial design adjustments : Incorporate adaptive designs or composite endpoints combining biomarkers and clinical metrics .

Q. What lessons from this compound’s failure inform future BACE inhibitor trials?

  • Earlier intervention : Target preclinical AD stages (e.g., asymptomatic Aβ-positive individuals).
  • Combination therapies : Pair BACE inhibitors with anti-tau or neuroprotective agents.
  • Outcome measures : Validate novel endpoints (e.g., neuroimaging or digital biomarkers) to capture subtle cognitive changes .

Q. How were statistical methods applied to handle missing data in this compound’s longitudinal trials?

Mixed-model repeated measures (MMRM) and sensitivity analyses were used to account for dropouts and non-random missing data. However, high attrition rates in long-term trials (e.g., 18–24 months) limited interpretability .

Methodological Guidance

Q. What criteria should guide biomarker selection for BACE inhibitor trials?

  • Pathophysiological relevance : Ensure biomarkers (e.g., Aβ42, p-tau) directly reflect target engagement.
  • Analytical validity : Use standardized assays (e.g., Elecsys® CSF tests) with inter-lab reproducibility.
  • Clinical correlation : Prevalidate biomarkers against cognitive outcomes in observational cohorts .

Q. How can researchers optimize randomization and blinding in AD trials to mitigate bias?

  • Stratified randomization : Balance groups by baseline factors (e.g., APOE4 status, Aβ PET levels).
  • Centralized rater training : Minimize inter-rater variability in cognitive assessments.
  • Placebo comparators : Use matched formulations to maintain blinding efficacy .

Q. What ethical considerations arise in designing trials for drugs like this compound with high attrition rates?

  • Informed consent : Clearly communicate risks of futility and side effects (e.g., suicidal ideation in BACE inhibitor trials).
  • Data transparency : Share negative results to avoid redundant trials.
  • Participant burden : Limit invasive procedures (e.g., frequent lumbar punctures) in vulnerable populations .

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